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Introduction

PBA-1105b is a potent, cell-permeable autophagy-targeting chimera (AUTOTAC) designed to
induce the targeted degradation of specific cellular proteins via the autophagy-lysosome
pathway. As a heterobifunctional molecule, PBA-1105b works by bridging the autophagy
receptor p62/SQSTM1 with a protein of interest (POI), thereby inducing p62 self-
oligomerization and initiating the formation of an autophagosome around the p62-POI complex.
[1] This targeted autophagosome then fuses with a lysosome, leading to the degradation of the
enclosed cargo and a measurable increase in autophagic flux. PBA-1105b, a derivative of
PBA-1105 with a longer polyethylene glycol (PEG)-based linker, is particularly effective in
targeting aggregate-prone proteins, such as mutant desmin, for clearance.[1][2]

These application notes provide a comprehensive guide for utilizing PBA-1105b to quantify
autophagic flux in cell-based assays. Detailed protocols for key experiments, along with data
presentation tables and diagrams, are included to facilitate the integration of this powerful tool
into research and drug development workflows.

Mechanism of Action

PBA-1105b leverages the cell's natural autophagic machinery to selectively degrade target
proteins. Its mechanism can be summarized in the following steps:
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e Target Binding: One end of the PBA-1105b molecule binds to the protein of interest.
e p62 Recruitment: The other end of PBA-1105b binds to the ZZ domain of the p62 protein.[2]

e p62 Oligomerization: This induced proximity triggers the self-oligomerization of p62, forming
larger p62 bodies.[1]

o Autophagosome Formation: The p62 oligomers, now associated with the target protein, act
as a scaffold to recruit core autophagy machinery, including LC3 (microtubule-associated
protein 1A/1B-light chain 3), leading to the formation of a double-membraned
autophagosome that engulfs the p62-cargo complex.

e Lysosomal Fusion and Degradation: The mature autophagosome fuses with a lysosome to
form an autolysosome, where the acidic environment and lysosomal hydrolases degrade the
contents, including the target protein and p62.

This targeted degradation of cellular components is a direct measure of induced autophagic
flux.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by PBA-1105b and the general experimental workflow for
quantifying its effect on autophagic flux are depicted below.
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Diagram 1: PBA-1105b Signaling Pathway.
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Diagram 2: Experimental Workflow.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data obtained from

experiments using PBA-1105b.

Table 1: Western Blot Analysis of Autophagic Flux Markers
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Normalized ] .
. Normalized Normalized
Treatment Concentrati ] LC3-
Duration (h) p62/IGAPDH POI/GAPDH
Group on (nM) IIIGAPDH . .
. Ratio Ratio
Ratio
Vehicle
0 24 1.00+£0.12 1.00 £ 0.09 1.00 £ 0.15
Control
PBA-1105b 10 24 1.85+0.21 0.65 £ 0.08 0.72+£0.11
PBA-1105b 100 24 2.54 +0.33 0.31+0.05 0.45 +0.09
PBA-1105b 1000 24 2.15+0.28 0.48 + 0.07 0.68 +£0.10
Vehicle +
Bafilomycin 0 24 3.50+0.41 2.80 £ 0.35 1.05+0.13
Al
PBA-1105b +
Bafilomycin 100 24 5.80 + 0.67 3.10+0.42 1.10+0.14
Al

Data are represented as mean + standard deviation from three independent experiments.

Table 2: Immunofluorescence Analysis of Autophagy Markers
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Pearson's
. Average Average Co-
Treatment Concentrati . L
Duration (h) p62 Puncta LC3 Puncta localization
Group on (nM) .
per Cell per Cell Coefficient
(p62 & LC3)
Vehicle
0 24 52+15 8.1+23 0.25+0.08
Control
PBA-1105b 100 24 25.8+4.7 28.3+5.1 0.78£0.11
Vehicle +
Bafilomycin 0 24 83zx21 156 +3.9 0.35+0.09
Al
PBA-1105b +
Bafilomycin 100 24 35.1+6.2 389+7.3 0.85+0.13
Al

Data are represented as mean * standard deviation from the analysis of at least 50 cells per
condition.

Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagic Flux

This protocol is designed to quantify the levels of key autophagy-related proteins following
treatment with PBA-1105b.

Materials:

e Cells of interest (e.g., HeLa or SH-SY5Y cells stably expressing mutant desmin)
o Complete cell culture medium

e PBA-1105b (stock solution in DMSO)

o Bafilomycin Al (stock solution in DMSO)

e Phosphate-buffered saline (PBS)
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o RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA protein assay kit

e SDS-PAGE gels and running buffer

» PVDF membranes

» Transfer buffer

e Blocking buffer (5% non-fat dry milk or BSA in TBST)

e Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-POI (e.g., anti-desmin), anti-GAPDH
(loading control)

» HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate
Procedure:

e Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at
the time of harvest.

e Treatment:
o Allow cells to adhere overnight.

o Treat cells with varying concentrations of PBA-1105b (e.g., 0, 10, 100, 1000 nM) for the
desired time (e.g., 24 hours).

o For autophagic flux assessment, include control and PBA-1105b-treated wells with the
addition of Bafilomycin Al (e.g., 100 nM) for the final 2-4 hours of the incubation period.

e Cell Lysis:
o Wash cells twice with ice-cold PBS.

o Add 100-150 pL of ice-cold RIPA buffer to each well and scrape the cells.
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o Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
o Centrifuge at 14,000 x g for 15 minutes at 4°C.

o Collect the supernatant containing the protein lysate.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

e Sample Preparation and SDS-PAGE:
o Normalize protein concentrations and prepare samples with Laemmli buffer.
o Boil samples at 95°C for 5 minutes.
o Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel.
e Western Blotting:
o Transfer proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash the membrane again with TBST.

o Detection and Analysis:
o Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
o Quantify band intensities using densitometry software (e.g., ImageJ).

o Normalize the protein of interest to the loading control (GAPDH). The LC3-1I/GAPDH ratio
is a key indicator of autophagosome abundance. A decrease in p62 and the POI indicates
increased autophagic degradation.
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Protocol 2: Immunofluorescence Staining for p62 and
LC3 Puncta

This protocol allows for the visualization and quantification of p62 and LC3 puncta, which are
indicative of p62 body formation and autophagosome assembly.

Materials:

Cells seeded on glass coverslips in 24-well plates

e PBA-1105b

» Bafilomycin A1

¢ 4% paraformaldehyde (PFA) in PBS

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

» Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibodies: anti-p62/SQSTM1, anti-LC3B

» Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

o DAPI for nuclear staining

e Antifade mounting medium

Procedure:

o Cell Seeding and Treatment: Seed cells on coverslips and treat with PBA-1105b and
Bafilomycin Al as described in Protocol 1.

o Fixation:

o Wash cells with PBS.

o Fix cells with 4% PFA for 15 minutes at room temperature.
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o Wash three times with PBS.

Permeabilization and Blocking:

o Permeabilize cells with permeabilization buffer for 10 minutes.
o Wash three times with PBS.

o Block with blocking buffer for 1 hour at room temperature.

Antibody Staining:

[e]

Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

Wash three times with PBS.

o

[¢]

Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for
1 hour at room temperature in the dark.

[¢]

Wash three times with PBS.

Mounting and Imaging:

o Stain nuclei with DAPI for 5 minutes.

o Wash with PBS.

o Mount coverslips onto glass slides using antifade mounting medium.
o Image the cells using a confocal or fluorescence microscope.

Image Analysis:

o Quantify the number of p62 and LC3 puncta per cell using image analysis software (e.g.,
ImageJ or CellProfiler).

o Assess the co-localization of p62 and LC3 puncta to confirm the recruitment of
autophagosomes to p62 bodies.
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Protocol 3: p62 Oligomerization Assay

This assay biochemically assesses the ability of PBA-1105b to induce the self-oligomerization
of p62.

Materials:

Treated cell lysates (as prepared in Protocol 1)

Non-reducing sample buffer

SDS-PAGE gels

Western blotting reagents

Anti-p62/SQSTML1 antibody

Procedure:

e Sample Preparation:

o Prepare cell lysates from treated and control cells as described in Protocol 1.

o Mix an aliquot of each lysate with non-reducing Laemmli buffer (without 3-
mercaptoethanol or DTT). Do not boil the samples.

e SDS-PAGE and Western Blotting:

o Run the non-denatured samples on an SDS-PAGE gel.

o Perform western blotting as described in Protocol 1, probing with an anti-p62 antibody.
e Analysis:

o In PBA-1105b-treated samples, the appearance of higher molecular weight bands
corresponding to p62 dimers, trimers, and larger oligomers indicates induced
oligomerization. The monomeric p62 band may decrease in intensity.
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Conclusion

PBA-1105b is a valuable chemical tool for inducing and quantifying autophagic flux in a
targeted manner. By employing the protocols outlined in these application notes, researchers
can effectively measure the impact of PBA-1105b on the degradation of specific proteins and
gain deeper insights into the regulation of autophagy. The quantitative data derived from these
experiments will be crucial for advancing our understanding of autophagy in health and disease
and for the development of novel therapeutics targeting this fundamental cellular process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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